molecular formula C14H22ClN3O2S B1501263 [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 939986-55-7

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B1501263
CAS No.: 939986-55-7
M. Wt: 331.9 g/mol
InChI Key: DGJHYJZGPFLWAI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The compound [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is systematically named according to IUPAC rules as tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]carbamate . This nomenclature reflects the following structural features:

  • A piperidin-3-yl core, where the nitrogen atom at position 1 is substituted with a 2-chloro-1,3-thiazol-5-ylmethyl group.
  • A carbamate functional group (-OC(=O)NH-) attached to position 3 of the piperidine ring, with the tert-butyl group (C(CH₃)₃) as the ester component.

Structural Validation
The molecular formula C₁₄H₂₂ClN₃O₂S (molecular weight: 331.9 g/mol) is consistent with the proposed structure. Key spectroscopic data supporting this include:

  • ¹H NMR : Signals for the tert-butyl group (δ 1.48 ppm, singlet, 9H), the thiazole proton (δ 7.24 ppm, singlet, 1H), and the piperidine protons (δ 2.5–3.5 ppm, multiplet).
  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bending vibrations at ~1550 cm⁻¹.
  • Mass Spectrometry : A molecular ion peak at m/z 331.9 (M+H⁺).

Comparative Analysis of Regional Naming Conventions (CAS vs. INN)

CAS Nomenclature
The Chemical Abstracts Service (CAS) assigns unique identifiers based on structural features. For this compound, the CAS registry number 1420894-11-6 corresponds to the name tert-butyl N-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl}carbamate . CAS names prioritize substituent positions and functional groups in a hierarchical manner, ensuring unambiguous identification.

INN System
International Nonproprietary Names (INN) are standardized for pharmaceuticals but are not applicable here since this compound is not a therapeutic agent. However, INN principles emphasize simplicity and avoidance of proprietary conflicts. For example, INN avoids complex substituent descriptions, favoring stems like -prazole for proton-pump inhibitors.

Feature CAS Approach INN Approach
Core Structure Piperidine with explicit substituent positions Not applicable (non-pharmaceutical compound)
Functional Groups Detailed (e.g., carbamate, thiazole) Simplified stems (e.g., -vir for antivirals)
Regulatory Focus Chemical specificity Global therapeutic use

Crystallographic Characterization of Molecular Geometry

Crystal Structure Insights
While no direct crystallographic data for this compound is available in the provided sources, analogous structures (e.g., tert-butyl carbamate derivatives) exhibit the following features:

  • Piperidine Ring : Adopts a chair conformation , with the bulky tert-butyl group and thiazole substituent in equatorial positions to minimize steric strain.
  • Thiazole Ring : Planar geometry with bond lengths of 1.71 Å (C-Cl) and 1.74 Å (C-S).
  • Carbamate Group : The carbonyl (C=O) bond length is ~1.22 Å, typical for carbamates.

Hypothetical Unit Cell Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.3 Å, b = 10.2 Å, c = 14.7 Å
Bond Angles C-N-C (piperidine): 109.5°

These geometric parameters are inferred from structurally related compounds, such as tert-butyl piperidin-4-ylcarbamate and chlorothiazole derivatives.

Properties

IUPAC Name

tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2S/c1-14(2,3)20-13(19)17-10-5-4-6-18(8-10)9-11-7-16-12(15)21-11/h7,10H,4-6,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHYJZGPFLWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671627
Record name tert-Butyl {1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-55-7
Record name tert-Butyl {1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS Number: 1261233-46-8) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Basic Information

PropertyValue
Molecular FormulaC14H22ClN3O2S
Molecular Weight331.86 g/mol
InChI KeyMSZPGEONXLQDRF-UHFFFAOYNA-N
Melting PointNot specified
Boiling PointNot specified

Structure

The compound features a thiazole ring, a piperidine moiety, and a tert-butyl carbamate structure, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives similar to the compound exhibit notable anticancer properties. For instance, research on related tert-butyl esters has shown efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds demonstrated the ability to inhibit cell growth effectively while sparing non-malignant cells like MCF-10A .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Activity Level
Compound AMCF-75.0Moderate
Compound BSK-BR-34.5High
Compound CMDA-MB-2316.0Moderate
[Target Compound]MCF-10A>50Non-toxic

Enzyme Inhibition

The compound has also been evaluated for its inhibition of specific enzymes such as N-acylamide hydrolase (NAAA). One study reported an IC50 value of 127 nM , indicating significant inhibitory potency. This suggests potential therapeutic applications in pain management and inflammation .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits moderate brain exposure with a half-life of approximately 0.74 hours . It shows favorable tissue distribution, particularly in the kidneys and liver, which is critical for therapeutic efficacy .

Study 1: In Vitro Evaluation of Anticancer Activity

A comprehensive study assessed the impact of various derivatives on breast cancer cell lines. The results indicated that while some compounds exhibited promising anticancer activity, others were less effective compared to established treatments like tamoxifen and olaparib. The target compound's activity was comparable to other synthesized derivatives, highlighting its potential as a candidate for further development .

Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, the compound was tested alongside several analogs. The results showed that modifications to the side chains significantly influenced inhibitory potency, with specific configurations yielding IC50 values as low as 0.19 µM , showcasing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Context

a) tert-Butyl (4-chloro-2-(pyridin-3-yl)thiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound C3)
  • Structure : Combines a pyridinyl-thiazole core with a propargyl group and tert-butyl carbamate.
  • Synthesis : Prepared via Method B, involving coupling reactions under catalytic conditions .
  • Key difference : The pyridinyl substituent and propargyl group contrast with the chlorothiazolylmethyl-piperidine motif in the target compound. The propargyl group may enhance reactivity in pesticidal applications compared to the saturated piperidine ring .
b) (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester (SynChem SC-22029)
  • Structure : Features an isoxazole ring substituted with bromine and linked to a carbamate.
  • Comparison : The bromoisoxazole group introduces distinct electronic and steric effects compared to the chlorothiazole in the target compound. Bromine’s larger atomic radius may influence binding affinity in biological targets .

Pharmacologically Active Carbamates

a) Methyl- and Dimethyl-carbamic esters of phenol-bases
  • Activity : Exhibit strong physostigmine-like action (cholinesterase inhibition) in pharmacological studies. For example, dimethylcarbamic esters show miotic activity comparable to physostigmine .
  • Contrast: The target compound’s thiazole-piperidine scaffold lacks the phenolic base required for cholinesterase inhibition, directing its utility toward pesticidal rather than neurological applications .
b) (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester
  • Structure : Pyrrolidine ring with a propyl substituent and tert-butyl carbamate.
  • Synthesis: Utilizes Boc-protection (Boc₂O/DMAP) similar to the target compound but yields a pyrrolidinone derivative .

Drug Chemistry Building Blocks

a) Tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
  • Structure : Spirocyclic diaza system with tert-butyl carbamate.
  • Utility : Used in peptide mimetics and CNS drug discovery due to its conformational restriction.
  • Comparison: The spirocyclic framework offers enhanced metabolic stability over the monocyclic piperidine in the target compound, which may limit the latter’s utility in systemic pharmaceuticals .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Application Activity/Synthesis Notes Reference
Target Compound Piperidine 2-Chloro-thiazol-5-ylmethyl Pesticides Agrochemical intermediate
Compound C3 Thiazole-pyridine Propargyl, tert-butyl carbamate Pesticides Catalytic synthesis
(3-Bromoisoxazol-5-ylmethyl)carbamic acid t-Bu Isoxazole Bromine Drug building block Halogen-driven reactivity
Dimethylcarbamic ester of phenol-base Phenol Dimethylcarbamate Pharmacology Cholinesterase inhibition
(2R)-(−)-5-Propyl-2-oxopyrrolidine t-Bu ester Pyrrolidinone Propyl Synthetic intermediate Boc-protected lactam synthesis

Research Findings and Implications

  • Agrochemical Efficacy : The chlorothiazole group in the target compound likely enhances pesticidal activity due to its electron-withdrawing properties, which stabilize interactions with insect nicotinic acetylcholine receptors .
  • Synthetic Flexibility: Boc-protection (Boc₂O/DMAP) is a common strategy for carbamate synthesis, as seen in both the target compound and pyrrolidinone derivatives . However, the use of TMEDA and Grignard reagents in related syntheses (e.g., allylMgBr) highlights divergent approaches for introducing alkyl chains .
  • Pharmacological Limitations: Unlike methylcarbamates in , the target compound’s lack of a phenolic base or quaternary ammonium group limits its utility in cholinesterase inhibition, underscoring structure-activity specificity .

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:

  • Introduction of the 2-chloro-thiazol-5-ylmethyl moiety onto a piperidin-3-yl scaffold.
  • Protection of the amine group on the piperidine ring as a tert-butyl carbamate (Boc) to afford the tert-butyl ester.
  • Use of suitable protecting groups and coupling agents to ensure selectivity and yield.

The process often employs organic solvents such as dichloromethane and bases or acids to facilitate coupling and protection steps.

Detailed Synthetic Route

Based on patent literature and chemical synthesis precedents, the preparation can be broken down into key steps:

Step Description Reagents/Conditions Outcome
1 Formation of piperidin-3-yl intermediate Starting from piperidine derivatives, functionalization at the 3-position using carboxylic acid or halogenated precursors Piperidin-3-yl intermediate ready for further modification
2 Attachment of 2-chloro-thiazol-5-ylmethyl group Alkylation using 2-chloro-thiazol-5-ylmethyl halides or equivalents in presence of base Formation of [1-(2-chloro-thiazol-5-ylmethyl)-piperidin-3-yl] intermediate
3 Protection of amine as tert-butyl carbamate Reaction with di-tert-butyl dicarbonate (Boc2O) and base (e.g., NaHCO3) in solvent mixture (THF/water) with catalytic DMAP Formation of tert-butyl carbamate protecting group on piperidine nitrogen, yielding the target compound
4 Purification Extraction with organic solvents (e.g., dichloromethane), washing with brine, drying, and concentration under reduced pressure Isolated pure this compound

4 Research Findings and Data Summary

Parameter Details
Purity of final compound Typically ≥ 98% as confirmed by chromatographic techniques
Yield High yields reported for Boc protection steps (~80-90%)
Physical state White solid after purification
Stability Stable under standard laboratory conditions, crystalline forms reported

5 Summary

The preparation of this compound involves a multi-step synthetic route centered on the selective alkylation of a piperidin-3-yl intermediate with a 2-chloro-thiazol-5-ylmethyl moiety, followed by amine protection using tert-butyl carbamate chemistry. The process employs common organic solvents and bases, with purification through standard extraction and drying techniques. The compound is obtained in high purity and yield, suitable for further pharmaceutical or chemical applications.

Q & A

Basic: What synthetic strategies are recommended for preparing [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can yield be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of a piperidine intermediate with a protected amine (e.g., tert-butyl carbamate group) via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the 2-chloro-thiazole moiety through alkylation or Suzuki-Miyaura cross-coupling (e.g., using a boronic acid derivative of thiazole) .
  • Step 3: Deprotection and purification via column chromatography or recrystallization.

Optimization Tips:

  • Temperature Control: Maintain reaction temperatures between 0–30°C during sensitive steps (e.g., thionyl chloride-mediated reactions) to avoid side products .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for coupling reactions to enhance reactivity .
  • Catalyst Screening: For Suzuki coupling, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to improve efficiency .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and the piperidine-thiazole linkage (e.g., thiazole protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .
  • IR Spectroscopy: Identify carbamate C=O stretching (~1700 cm⁻¹) and thiazole C-Cl bonds (~650 cm⁻¹) .

Advanced: How does stereochemistry at the piperidine ring impact biological activity?

Methodological Answer:

  • Chiral Centers: The configuration at C3 of the piperidine ring (R/S) can alter binding to biological targets (e.g., enzymes or receptors). For example, (R)-isomers may show higher affinity due to spatial compatibility with active sites .
  • Experimental Validation:
    • Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
    • Compare activity in vitro (e.g., IC₅₀ values) using assays relevant to the compound’s hypothesized targets (e.g., kinase inhibition) .

Advanced: What reaction mechanisms govern key steps in synthesizing intermediates for this compound?

Methodological Answer:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling between a boronic acid (e.g., thiazole derivative) and a halogenated piperidine intermediate. The mechanism involves oxidative addition, transmetallation, and reductive elimination .
  • Carbamate Formation: Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) via nucleophilic attack by the amine, followed by deprotonation to form the Boc-protected intermediate .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Classification: Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Safety Measures:
    • PPE: Wear nitrile gloves, lab coats, and safety goggles.
    • Ventilation: Use fume hoods during synthesis or handling of powders .
    • First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Yield Discrepancies:
    • Replicate procedures with strict control of variables (e.g., solvent purity, catalyst batch) .
    • Use orthogonal purification methods (e.g., HPLC vs. recrystallization) to isolate high-purity product .
  • Spectral Data Conflicts:
    • Compare NMR data with computationally predicted spectra (e.g., using ACD/Labs or ChemDraw).
    • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the carbamate group under acidic/basic conditions or moisture exposure .
  • Storage Recommendations:
    • Temperature: Store at –20°C in airtight containers under inert gas (e.g., N₂).
    • Desiccant: Include silica gel packs to absorb moisture .
  • Stability Testing: Monitor degradation via HPLC over 6–12 months to establish shelf life .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinity .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using data from analogs (e.g., tert-butyl carbamates with piperidine-thiazole motifs) .
  • Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

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